

3,4-Dibromo-5-hydroxyfuran-2(5H)-one chemical properties and structure

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Compound of Interest

Compound Name: 3,4-Dibromo-5-hydroxyfuran-2(5H)-one

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An In-depth Technical Guide to 3,4-Dibromo-5-hydroxyfuran-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Structure

1.1 Nomenclature and Tautomerism

3,4-Dibromo-5-hydroxyfuran-2(5H)-one (CAS No. 766-38-1) is a halogenated furanone.^[1] It is crucial to understand that this compound exists in equilibrium with its tautomeric open-chain form, (2Z)-2,3-dibromo-4-oxobut-2-enoic acid (CAS No. 488-11-9).^{[1][2]} The more common name for this compound in literature and chemical databases is Mucobromic Acid.^{[1][3]} This guide will refer to the compound as mucobromic acid while acknowledging that it can exist as a mixture of the cyclic furanone and acyclic aldehyde isomers.^[1]

The equilibrium between these forms is a key feature of its chemistry, influencing its reactivity and spectroscopic properties.

1.2 Structural Confirmation

The structure of mucobromic acid is characterized by a four-carbon backbone containing two bromine atoms, a carboxylic acid group, and an aldehyde group in its open-chain form.^[1] The

cyclic hemiacetal (furanone) form is generated through an intramolecular reaction.[1]

Spectroscopic data confirms this dual nature:

- ^1H NMR: A characteristic singlet is observed around 6.08 ppm (in CD_3OD), corresponding to the aldehydic proton of the open-chain form or the C5 proton of the furanone form.[4]
- IR Spectroscopy: The presence of strong carbonyl ($\text{C}=\text{O}$) stretching bands is expected, corresponding to the carboxylic acid, aldehyde, and lactone functionalities. Data is available on the NIST Chemistry WebBook.[5]
- Mass Spectrometry: The mass spectrum provides confirmation of the molecular weight (257.865 g/mol).[1][6]

Data Presentation: Physicochemical Properties

The quantitative properties of mucobromic acid are summarized below for easy reference.

Property	Value	Source(s)
Molecular Formula	$\text{C}_4\text{H}_2\text{Br}_2\text{O}_3$	[1][6]
Molar Mass	257.865 g/mol	[1][2]
Appearance	White to beige crystalline powder/solid	[1][3][7]
Melting Point	120-125 °C (248-257 °F)	[1][8][9]
Boiling Point	321.8 - 619.7 °C (Predicted/Calculated)	[1][9]
Solubility	Soluble in water. Methanol: 0.1 g/mL.	[1][3]
pKa (Predicted)	0.28 ± 0.44	[3][10]
CAS Number	488-11-9 (open form); 766-38-1 (furanone form)	[1]

Experimental Protocols

3.1 Synthesis of Mucobromic Acid from Furfural

This protocol is adapted from established methods described in *Organic Syntheses*.^[8] It involves the oxidative bromination of furfural.

Materials:

- Furfural (freshly distilled), 50 g (0.52 mole)
- Bromine, 450 g (2.81 moles)
- Deionized Water
- Decolorizing Carbon
- Sodium Bisulfite
- 2-L three-necked round-bottomed flask
- Mechanical stirrer, dropping funnel, thermometer, reflux condenser
- Ice bath

Procedure:

- Combine 50 g of freshly distilled furfural with 500 mL of water in the 2-L flask.
- Equip the flask with a stirrer, dropping funnel, and a low-temperature thermometer.
- Cool the vigorously stirred mixture in an ice bath.
- Slowly add 450 g of bromine via the dropping funnel, ensuring the reaction temperature is maintained below 5 °C. Allowing the temperature to rise significantly reduces the yield.^[8]
- After the addition is complete, replace the thermometer with a reflux condenser.
- Stir and boil the mixture for 30 minutes.^[8]

- Remove the reflux condenser and continue boiling for an additional 30 minutes to drive off excess bromine and hydrobromic acid. It is important to remove the hydrobromic acid to prevent loss of product in subsequent steps.[8]
- Cool the reaction mixture in an ice bath. Triturate the solid residue with 30-50 mL of ice water.
- Add a small amount of aqueous sodium bisulfite solution to discharge any remaining yellow color.
- Filter the cold mixture with suction to collect the crude mucobromic acid. Wash the solid with two small portions of ice water. The crude yield is typically 93-99%. [8]

Recrystallization:

- Dissolve the crude product (approx. 105 g) in about 110-120 mL of boiling water.[8]
- Add 2-5 g of decolorizing carbon, stir the hot mixture for 10 minutes, and filter it while hot.[8]
- Cool the filtrate to 0-5 °C to crystallize the pure mucobromic acid.
- Collect the colorless crystals by filtration. The typical final yield is 100–112 g (75–83%), with a melting point of 124–125 °C.[8]

Chemical Reactivity and Biological Significance

4.1 Key Chemical Reactions

The high reactivity of 3,4-dihalo-5-hydroxy-2(5H)-furanones stems from the conjugated carbonyl group, two labile halogen atoms, and the hydroxyl group at the C5 position.[11][12]

- Nucleophilic Substitution: The molecule is highly susceptible to reactions with nucleophiles. The hydroxyl group at C5 can be substituted by amines, thiols, and other nucleophiles.[12][13] The halogen atoms can also be displaced, particularly under Suzuki coupling conditions.[12]
- Reactions with N-Nucleophiles: The furanone ring can undergo transformation when reacting with N-nucleophiles like hydrazine, leading to the formation of pyridazinone derivatives.[12]

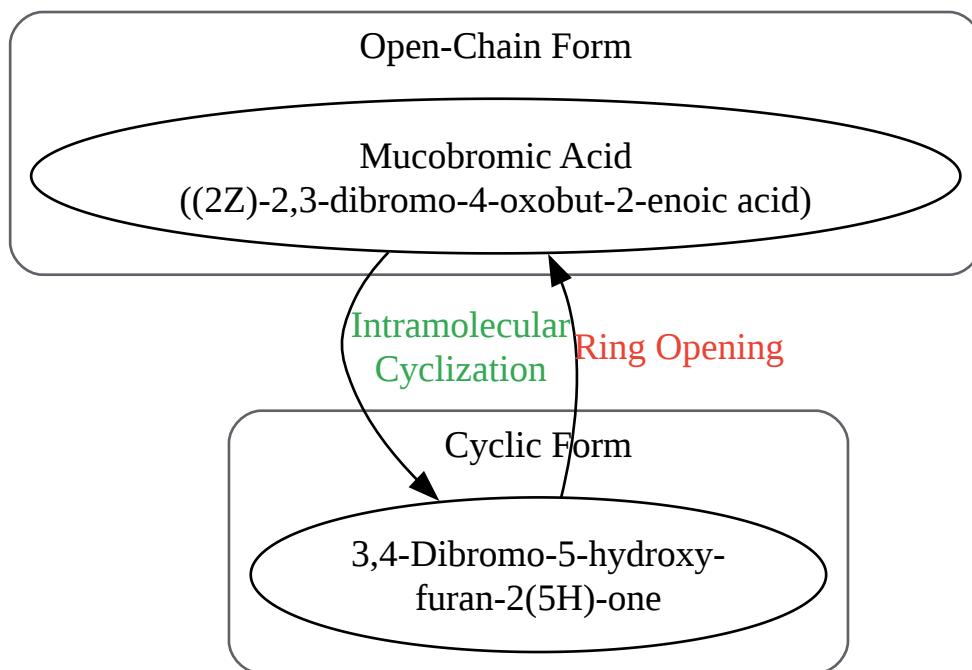
- C-C Bond Formation: In the presence of a Lewis acid, the compound reacts at the C5 carbon with arenes, heteroarenes, and compounds with active hydrogen atoms (Knoevenagel condensation) to form new C-C bonds.[11][12]

4.2 Biological Activity and Potential Applications

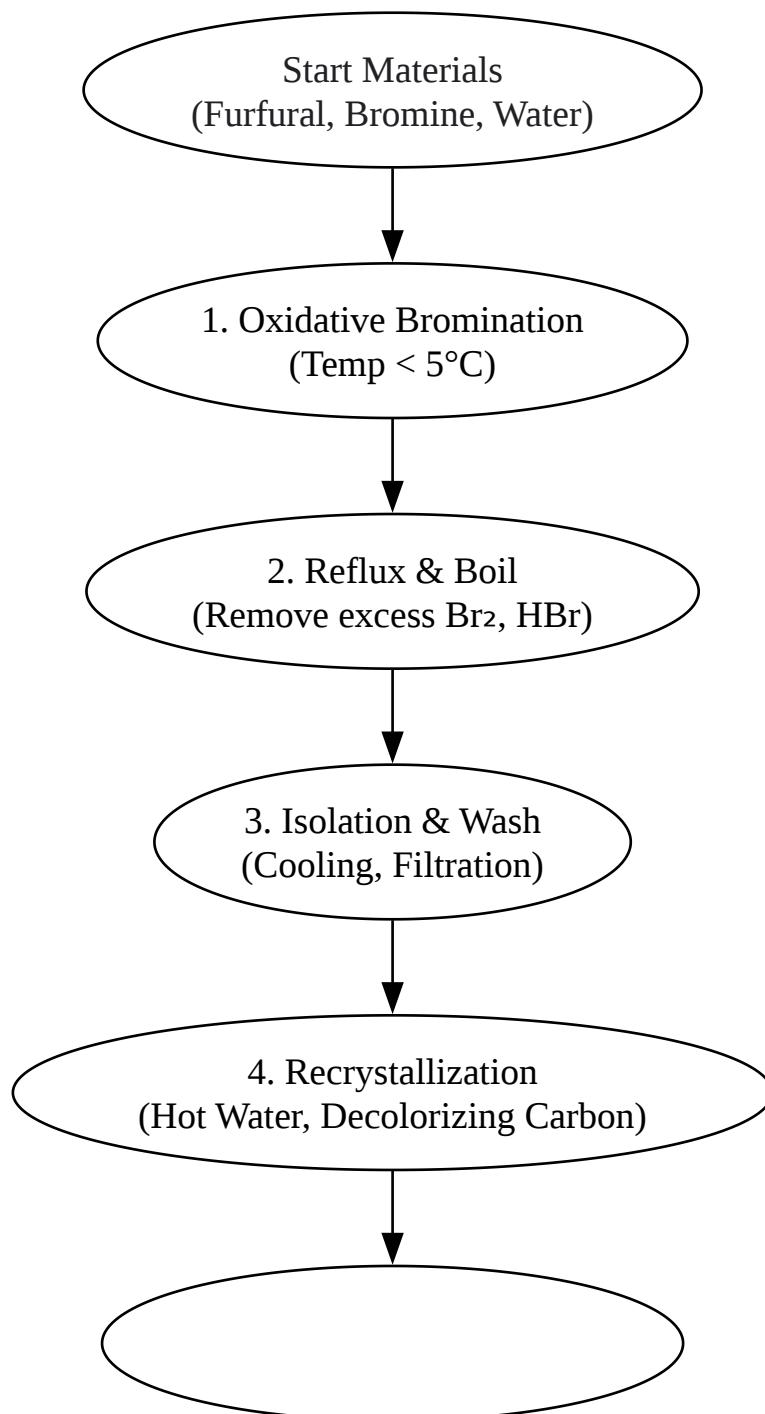
Halogenated furanones, as a class, are of significant interest in drug development.

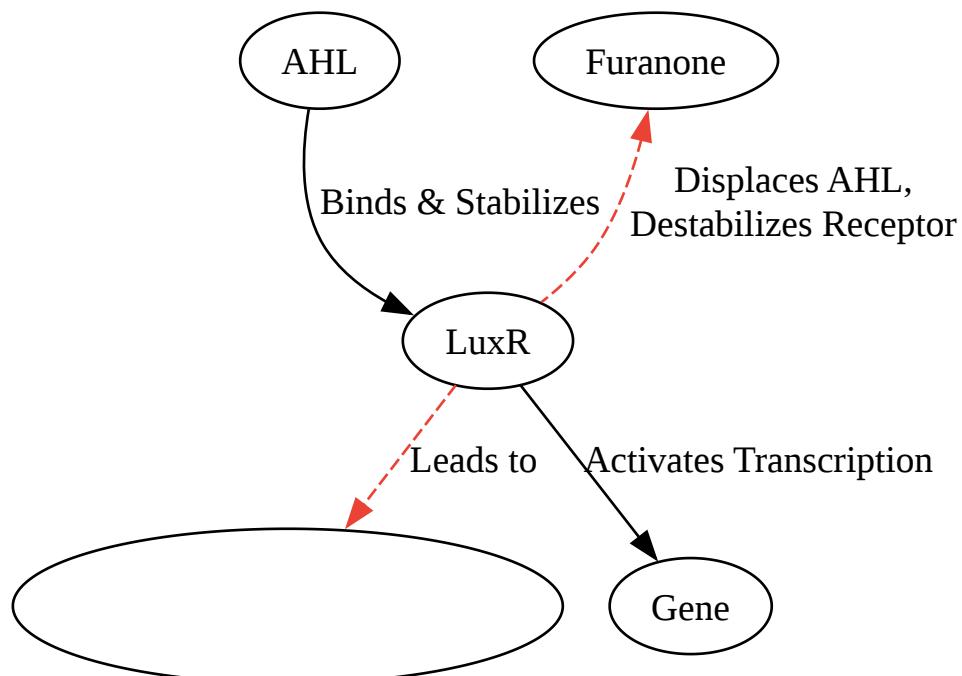
- Quorum Sensing Inhibition: Halogenated furanones are known to interfere with bacterial communication, a process called quorum sensing (QS).[14][15] They are structurally similar to N-acyl-L-homoserine lactones (AHLs), which are key signaling molecules in many Gram-negative bacteria.[14] The furanones can displace AHLs from their receptor protein (e.g., LuxR), leading to the destabilization and accelerated turnover of the protein.[14][16] This disruption of QS inhibits the expression of virulence factors and biofilm formation.[12][17]
- Genotoxicity and Reactivity with DNA: Mucobromic acid is a known bacterial mutagen and a potential carcinogen, often formed as a byproduct of water disinfection.[1][18][19] Its mutagenicity is linked to its ability to alkylate DNA bases, particularly reacting with adenosine and cytidine to form halopropenal derivatives.[1][19]
- Anticancer and Anti-inflammatory Potential: The 2(5H)-furanone scaffold is present in many natural products with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[12][18][20][21] Mucobromic acid itself has been investigated as an inhibitor of L-asparagine synthetases, which are targets in some cancer therapies.[9][10]

Visualizations



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